4-Bromo-2,6-difluorophenyl isocyanate
Description
Significance of Aryl Isocyanates as Versatile Synthetic Intermediates
Aryl isocyanates are characterized by the functional group R–N=C=O, where R is an aromatic ring. The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. rsc.orgresearchgate.net This inherent reactivity is the cornerstone of their versatility. The most common transformations involve reactions with alcohols to form carbamates (urethanes) and with primary or secondary amines to produce ureas. asianpubs.orgbeilstein-journals.orggoogle.com These linkages are fundamental to the synthesis of a vast array of compounds, from pharmaceuticals to polyurethanes. beilstein-journals.org
The reaction of aryl isocyanates with various nucleophiles allows for the efficient construction of nitrogen-containing compounds. rsc.org For instance, diaryl urea (B33335) derivatives, synthesized from aryl amines and aryl isocyanates, are investigated as potential kinase inhibitors for anti-cancer therapies. asianpubs.org Beyond simple additions, isocyanates can participate in more complex, one-pot multicomponent reactions, further broadening their synthetic utility. researchgate.net This capacity to readily form stable covalent bonds with diverse functional groups solidifies the role of aryl isocyanates as indispensable intermediates in modern organic synthesis. mdpi.com
Unique Reactivity Profile Conferred by Halogen Substitution on Aromatic Systems
The substitution of halogen atoms onto the aromatic ring of an aryl isocyanate significantly influences its chemical behavior. Halogens, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect decreases the electron density on the aromatic ring and, consequently, increases the electrophilicity of the isocyanate carbon atom. rsc.org An increase in electrophilicity enhances the isocyanate's reactivity toward nucleophiles. rsc.org
The general order of reactivity for isocyanates is influenced by the electronic nature of the substituent on the aryl ring, with electron-withdrawing groups increasing reactivity. rsc.org For a compound like 4-Bromo-2,6-difluorophenyl isocyanate, the two fluorine atoms in the ortho positions and the bromine atom in the para position all contribute to this activating effect. This heightened reactivity allows for reactions to proceed under milder conditions and enables reactions with weaker nucleophiles that might not readily react with non-halogenated aryl isocyanates. nih.gov
Furthermore, the presence of halogens can influence the regioselectivity of reactions and provide steric hindrance that can be exploited in synthetic design. The robust carbon-halogen bond also offers a synthetic handle for subsequent transformations, a feature of particular importance for bromo- and iodo-substituted aromatics.
Overview of Research Trajectories for Fluorinated and Brominated Aryl Isocyanates
Research involving fluorinated and brominated aryl isocyanates follows distinct yet complementary trajectories, driven by the unique properties imparted by each type of halogen.
Fluorinated Aryl Isocyanates: The incorporation of fluorine into organic molecules is a prominent strategy in medicinal chemistry. tandfonline.comnih.gov Fluorine's small size and high electronegativity can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and alter the acidity of nearby functional groups. tandfonline.comnih.gov Consequently, research involving fluorinated aryl isocyanates is often directed toward the synthesis of novel pharmaceuticals and agrochemicals. nih.govresearchgate.net The development of new synthetic methods to access complex fluorinated compounds remains an active area of investigation, as the demand for these molecules continues to grow. researchgate.net
Brominated Aryl Isocyanates: The bromine atom on an aromatic ring serves as a versatile functional group for further molecular elaboration. Brominated aromatic compounds are key precursors in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. acs.orgnih.govnih.govorganic-chemistry.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position. Therefore, the research trajectory for brominated aryl isocyanates, including this compound, focuses on their use as bifunctional building blocks. The isocyanate group can be used to introduce a urea or carbamate (B1207046) moiety, while the bromo group is retained for subsequent cross-coupling, enabling the rapid assembly of complex molecular architectures. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 302912-26-1 |
| Molecular Formula | C₇H₂BrF₂NO |
| Molecular Weight | 234.00 g/mol |
| Appearance | Not specified in sources |
| Boiling Point | Not specified in sources |
| Density | Not specified in sources |
Table 2: Common Reactions of Aryl Isocyanates
| Reactant (Nucleophile) | Product Functional Group |
|---|---|
| Alcohol (R'-OH) | Carbamate (Urethane) |
| Amine (R'₂NH) | Urea |
| Water (H₂O) | Amine + CO₂ (via unstable carbamic acid) |
| Thiol (R'-SH) | Thiocarbamate |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-difluoro-2-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NO/c8-4-1-5(9)7(11-3-12)6(10)2-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXEWZVHIBWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N=C=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404594 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-26-1 | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromo 2,6 Difluorophenyl Isocyanate and Its Precursors
Strategies for the Preparation of 4-Bromo-2,6-difluoroaniline (B33399) Precursor
Electrophilic Aromatic Bromination of 2,6-Difluoroaniline
The most direct route to 4-bromo-2,6-difluoroaniline is through the electrophilic aromatic bromination of 2,6-difluoroaniline. The fluorine atoms at positions 2 and 6 are strongly deactivating and, along with the amino group, direct incoming electrophiles to the para position (position 4). This inherent directing effect of the substituents simplifies the regioselective introduction of a bromine atom.
Various brominating agents can be employed for this transformation, with N-Bromosuccinimide (NBS) being a commonly used reagent due to its ease of handling compared to liquid bromine. The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dichloromethane, at room temperature. The reaction proceeds with high selectivity for the para-position, affording the desired 4-bromo-2,6-difluoroaniline in good yields.
| Reagent | Solvent | Temperature | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | >95 |
| Bromine (Br₂) | Dichloromethane | 0 °C to Room Temperature | High |
This table presents typical conditions for the electrophilic aromatic bromination of 2,6-difluoroaniline.
Isocyanate Functional Group Installation from Anilines
The conversion of the 4-bromo-2,6-difluoroaniline precursor to the final isocyanate product requires the installation of the -N=C=O functional group. This transformation can be achieved through several methods, with the choice of method often depending on factors such as scale, safety considerations, and available reagents.
Phosgenation-Based Approaches for Aryl Isocyanates
The classical and most widely used industrial method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline (B41778) with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is highly efficient and generally provides high yields of the desired isocyanate. The reaction of 4-bromo-2,6-difluoroaniline with phosgene would proceed through the formation of an intermediate carbamoyl (B1232498) chloride, which upon heating eliminates hydrogen chloride to afford 4-bromo-2,6-difluorophenyl isocyanate. The reaction is typically performed in an inert solvent, such as toluene (B28343) or chlorobenzene, at elevated temperatures.
Phosgene-Free Synthetic Alternatives for Isocyanate Formation
Due to the extreme toxicity of phosgene gas, significant research has been dedicated to developing safer, phosgene-free alternatives for the synthesis of isocyanates. For the preparation of this compound, several such methods can be employed.
One of the most common phosgene-free methods involves the use of triphosgene (B27547), a solid and therefore safer-to-handle crystalline compound that acts as a phosgene equivalent. The reaction of 4-bromo-2,6-difluoroaniline with triphosgene in the presence of a base, such as triethylamine, in an inert solvent like toluene or dichloromethane, provides the target isocyanate.
Another phosgene-free approach is the Curtius rearrangement of an acyl azide (B81097). This would involve converting a carboxylic acid derivative of the aniline into an acyl azide, which then rearranges upon heating to form the isocyanate. However, this route is longer and less direct for the synthesis of this compound starting from the aniline.
The use of carbonyldiimidazole (CDI) is another phosgene-free method. The reaction of the aniline with CDI forms an intermediate which can then be thermally decomposed to the isocyanate.
| Reagent | Base | Solvent | Temperature |
| Triphosgene | Triethylamine | Toluene | Reflux |
| Diphosgene | Tertiary Amine | Chlorobenzene | 80-120 °C |
| Carbonyldiimidazole (CDI) | None | Tetrahydrofuran (THF) | Room Temp to Reflux |
This table summarizes common phosgene-free reagents and conditions for the synthesis of aryl isocyanates from anilines.
Optimization of Reaction Conditions and Selectivity in Isocyanate Synthesis
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. In phosgenation-based methods, factors such as the reaction temperature, the rate of phosgene addition, and the efficiency of HCl removal are critical parameters to control. Insufficient temperature can lead to the accumulation of the intermediate carbamoyl chloride, while excessive temperatures can promote side reactions.
In phosgene-free methods using triphosgene, the stoichiometry of the reagents, particularly the base, is important. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the isocyanate. The choice of solvent can also influence the reaction rate and the ease of product isolation. Aromatic solvents like toluene are often preferred for their ability to dissolve the starting materials and for their higher boiling points, which are suitable for the reaction temperatures often required. Careful control of these parameters ensures a selective and high-yielding synthesis of the target isocyanate.
Innovative Synthetic Approaches for Isocyanates, Including Continuous Flow Chemistry
The synthesis of isocyanates has been significantly advanced by the adoption of innovative technologies, most notably continuous flow chemistry. This approach offers substantial advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates like acyl azides. universityofcalifornia.edugoogle.com
Continuous flow processing involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. google.com This methodology is particularly well-suited for the Curtius rearrangement, which is a high-yielding but potentially hazardous reaction in batch mode due to the explosive nature of acyl azides. acs.org In a flow system, the hazardous acyl azide intermediate is generated and consumed in situ, preventing its accumulation in large quantities and thus significantly enhancing the safety of the process. thieme-connect.comacs.org
A typical continuous flow setup for a Curtius rearrangement involves pumping a solution of a carboxylic acid derivative (such as an acyl chloride or a hydrazide) and an azide source through a heated reactor. nih.govacs.org The short residence time in the heated zone is sufficient to induce the rearrangement to the isocyanate. The resulting isocyanate stream can then be directly used in a subsequent reaction by introducing a nucleophile, allowing for multi-step syntheses in a single, continuous operation. durham.ac.uk
Researchers have developed continuous flow processes for preparing various mono- and diisocyanates from carboxylic acids. thieme-connect.com For instance, a process involving the conversion of hydrazides to isocyanates via a tandem acyl azide formation–Curtius rearrangement in flow has been reported. thieme-connect.com This method avoids the isolation of high-energy acyl azides and allows for safe and scalable production. thieme-connect.com The efficient heat exchange, pressure regulation, and precise control of residence time in flow reactors are key to the success of this approach. thieme-connect.com
Similarly, the Hofmann rearrangement has also been adapted to continuous flow systems. acs.org For example, the preparation of 2-benzoxazolinone (B145934) via a Hofmann rearrangement of salicylamide (B354443) has been implemented using trichloroisocyanuric acid as a stable chlorinating agent in a biphasic liquid-liquid flow system. acs.org Such systems can be optimized to prevent solid accumulation and enable the production of significant quantities of product. acs.org
The use of microreactors, which are devices with channels in the sub-millimeter range, further enhances the benefits of flow chemistry by providing extremely high surface-area-to-volume ratios. mdpi.comsrce.hr This leads to superior heat and mass transfer, allowing for rapid and highly controlled reactions. mdpi.com
Table 3: Advantages of Continuous Flow Chemistry for Isocyanate Synthesis
| Feature | Benefit | Relevance to this compound Synthesis |
|---|---|---|
| In situ generation and consumption of intermediates | Enhanced safety, especially with explosive acyl azides | Enables the safe use of the high-yielding Curtius rearrangement. |
| Precise control of reaction parameters | Improved yield and purity, better reproducibility | Allows for optimization of the synthesis to maximize the yield of the target isocyanate. |
| Excellent heat and mass transfer | Efficient management of exothermic reactions, rapid heating and cooling | Crucial for controlling the potentially energetic rearrangement reactions. |
Reaction Chemistry and Mechanistic Studies of 4 Bromo 2,6 Difluorophenyl Isocyanate
Reactivity of the Isocyanate Moiety
The reactivity of the isocyanate group is dominated by the electrophilic nature of the central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The presence of two fluorine atoms at the ortho positions and a bromine atom at the para position of the phenyl ring in 4-bromo-2,6-difluorophenyl isocyanate further amplifies this effect, rendering the isocyanate carbon highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions to the Isocyanate Group
Nucleophilic addition is a fundamental reaction pathway for isocyanates. A diverse range of nucleophiles, including alcohols, amines, and water, readily react with the isocyanate group to form a variety of stable adducts. These reactions are typically exothermic and proceed rapidly, often without the need for a catalyst. poliuretanos.net
The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This intermediate then undergoes proton transfer to the nitrogen atom to yield the final product.
Reaction with Alcohols to form Carbamates: Alcohols react with isocyanates to produce carbamates, also known as urethanes. kuleuven.be This reaction is of significant industrial importance as it forms the basis for the production of polyurethanes. polymerexpert.fr The reaction of this compound with an alcohol would proceed as follows:
R-OH + O=C=N-Ar → R-O-C(=O)NH-Ar (where Ar = 4-bromo-2,6-difluorophenyl)
Reaction with Amines to form Ureas: Amines, being stronger nucleophiles than alcohols, react even more readily with isocyanates to form substituted ureas. organic-chemistry.orgorganic-chemistry.org This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. The reaction of this compound with a primary or secondary amine would yield a disubstituted or trisubstituted urea (B33335), respectively.
R-NH₂ + O=C=N-Ar → R-NH-C(=O)NH-Ar (where Ar = 4-bromo-2,6-difluorophenyl)
The table below summarizes the expected products from the nucleophilic addition of common nucleophiles to this compound.
| Nucleophile | Reagent | Product Class |
| Alcohol | R-OH | Carbamate (B1207046) (Urethane) |
| Amine | R-NH₂ | Urea |
| Water | H₂O | Unstable carbamic acid, which decomposes to an amine and carbon dioxide |
Cycloaddition Chemistry Involving Isocyanates
Isocyanates are versatile substrates for cycloaddition reactions, where they can react with various unsaturated compounds to form heterocyclic rings. These reactions are valuable tools in synthetic organic chemistry for the construction of complex molecular architectures.
While less common than [2+2] cycloadditions, isocyanates can participate in [3+2] cycloaddition reactions with suitable three-atom components. These reactions provide access to five-membered heterocyclic rings. The use of halide salts as catalysts can promote such transformations with activated substrates. Research in this area is ongoing, and the participation of highly electrophilic isocyanates like this compound could offer new synthetic routes to novel heterocyclic systems.
The isocyanate functionality can be incorporated into a variety of other ring-forming reactions. For instance, intramolecular reactions between an isocyanate group and a suitably positioned nucleophile within the same molecule can lead to the formation of various heterocyclic structures. Furthermore, isocyanates can react with dienes in Diels-Alder type reactions, although this is less common. vanderbilt.edu The high reactivity of this compound makes it a promising candidate for exploring new cycloaddition and other ring-closing methodologies.
Polymerization Pathways Involving Isocyanate Monomers
The reaction of di- or poly-functional isocyanates with polyols is the cornerstone of polyurethane chemistry. polymerexpert.fr Although this compound is a monofunctional isocyanate and therefore cannot form a polymer on its own, it can be used as a chain-terminating agent or to introduce specific end-groups into a polymer chain.
If a diisocyanate analogue, such as 4-bromo-2,6-difluoro-1,3-phenylene diisocyanate, were used, it would readily undergo polyaddition reactions with diols or other polyols to form polyurethanes. The presence of the bromo and fluoro substituents on the aromatic ring would be expected to influence the properties of the resulting polymer, potentially enhancing its thermal stability, chemical resistance, and flame retardancy. The general scheme for polyurethane formation is as follows:
n O=C=N-R-N=C=O + n HO-R'-OH → [-C(=O)NH-R-NHC(=O)O-R'-O-]_n
The table below outlines the key reaction types of the isocyanate moiety present in this compound and their corresponding products.
| Reaction Type | Reactant(s) | Product(s) |
| Nucleophilic Addition | Alcohols, Amines, Water | Carbamates, Ureas, Carbamic acids |
| [2+2] Cycloaddition | Alkenes (enolates/enol ethers) | Azetidinones (β-Lactams) |
| Polymerization (as a comonomer) | Diols/Polyols | Polyurethanes |
Reactivity of the Halogenated Aromatic Ring
The reactivity of the aryl halides in this compound is dominated by the distinct chemical behavior of the bromine and fluorine substituents. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metals than the highly stable carbon-fluorine bond. This difference in reactivity is the cornerstone for selective functionalization at the bromine position.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For substrates like this compound, these reactions would selectively occur at the C-Br bond. However, the highly electrophilic and reactive isocyanate group (-N=C=O) is often incompatible with the nucleophilic reagents and basic conditions typical of many coupling reactions. Therefore, these transformations are more commonly performed on a stable precursor, such as 4-bromo-2,6-difluoroaniline (B33399), after which the aniline (B41778) is converted to the isocyanate.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, joining an organoboron compound with an organohalide using a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used for creating biaryl structures. nih.gov While direct Suzuki coupling on this compound is not widely documented due to the reactivity of the isocyanate group, extensive research on analogous substrates like 4-bromoaniline (B143363) and other bromo-fluoro aromatics demonstrates the feasibility of this transformation at the C-Br position. researchgate.netugr.es
The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For fluorinated compounds, the reaction conditions can be optimized to achieve high yields. ugr.es
Table 1: Examples of Suzuki-Miyaura Coupling on Analogous Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 95% |
| 4-Bromoaniline | 4-Fluorophenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 92% |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | >95% |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85% |
This table presents data from analogous reactions to illustrate typical conditions and outcomes for Suzuki-Miyaura coupling at a C-Br bond in the presence of other functional groups. researchgate.netugr.esmdpi.com
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orgrug.nl This reaction has become a fundamental tool for synthesizing aryl amines. rug.nl As with Suzuki coupling, performing this reaction directly on this compound is challenging. The amine nucleophile would readily react with the isocyanate group. Therefore, the reaction is typically carried out on a precursor like 4-bromo-2,6-difluoroaniline, which can be subsequently phosgenated.
The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields, especially with deactivated or sterically hindered substrates. nih.govresearchgate.net Modern catalyst systems, often employing bulky and electron-rich biaryl phosphine ligands like XPhos or RuPhos, allow the reaction to proceed under milder conditions with a broad range of substrates. nih.govrsc.org
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 2-Bromo-13α-estrone | Benzophenone imine | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene (B28343) | 95% |
| 4-Bromotoluene | Morpholine | [Pd(I) dimer] / DavePhos | NaOt-Bu | 1,4-Dioxane | >99% |
| 6-Bromobenzo[h]quinazolinone | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80% |
This table showcases typical conditions for Buchwald-Hartwig amination on various bromo-aromatic substrates, illustrating the versatility of the method. researchgate.netrsc.orgbeilstein-journals.org
Beyond Suzuki and Buchwald-Hartwig reactions, other cross-coupling methods can be applied to functionalize the C-Br bond of similar aryl halides.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is highly efficient for creating arylalkynes. Studies on polyhalogenated substrates, such as 2,4,6-tribromo-3,5-difluoropyridine, show that the reaction proceeds selectively at the more reactive C-Br bonds, particularly those activated by adjacent heteroatoms, leaving C-F bonds intact. arkat-usa.org
Heck Coupling: This reaction couples aryl halides with alkenes to form substituted alkenes.
Negishi Coupling: This method utilizes organozinc reagents as the nucleophilic partner.
Stille Coupling: This reaction involves the use of organotin reagents.
Each of these methods offers a unique scope and tolerance for various functional groups, providing a diverse toolkit for modifying the aromatic core, assuming the isocyanate is introduced at a later synthetic stage.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. tum.de Unlike the C-Br bond, the C-F bonds in this compound are generally unreactive towards transition-metal catalyzed cross-coupling. However, they can be susceptible to SNAr, especially when the ring is activated by strong electron-withdrawing groups. rsc.org
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For the reaction to occur, the aromatic ring must be sufficiently electron-poor, and there must be a good leaving group (halogens, especially fluorine, are effective). tum.de
In this compound, the two fluorine atoms activate the ring for nucleophilic attack. The isocyanate group (-NCO) is also strongly electron-withdrawing, further enhancing the electrophilicity of the aromatic ring, particularly at the ortho and para positions. Consequently, the fluorine atoms at positions 2 and 6 are activated towards substitution by strong nucleophiles (e.g., alkoxides, thiolates, or amines). The regioselectivity of the substitution would depend on the specific nucleophile and reaction conditions. Research on other polyfluorinated aromatics shows that SNAr reactions can proceed with high efficiency and regioselectivity. acs.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position
Influence of Halogen Substituents on Reaction Yields and Selectivity
The reactivity of the isocyanate group (–N=C=O) in this compound is significantly modulated by the electronic and steric properties of its halogen substituents. The bromine atom at the para-position (C4) and the two fluorine atoms at the ortho-positions (C2, C6) exert a combined influence on the outcomes of nucleophilic addition reactions, primarily affecting reaction yields.
Electronic Effects:
The isocyanate functional group reacts with nucleophiles, such as primary amines, via addition to the central electrophilic carbon atom. The reaction rate and subsequent yield are highly dependent on the electrophilicity of this carbon. Both fluorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This withdrawal of electron density increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack. The two fluorine atoms in the ortho-positions, being the most electronegative stable elements, enhance this effect considerably, making the isocyanate carbon of this compound highly electrophilic and thus, highly reactive.
Steric Effects:
While electronic effects activate the isocyanate group, the substituents at the ortho-positions (C2 and C6) can also introduce steric hindrance. The two fluorine atoms flanking the isocyanate group can physically obstruct the approach of a nucleophile to the reactive carbon center. This steric hindrance can be particularly influential when the reacting nucleophile is bulky. However, in many common reactions, such as the formation of ureas from primary amines, the activating electronic effects appear to dominate over the steric hindrance, leading to high reaction yields.
Comparative Reaction Yields in Urea Synthesis:
The synthesis of substituted ureas via the reaction of an aryl isocyanate with an amine is a common benchmark for reactivity. By comparing the yields of analogous reactions using different halogen-substituted phenyl isocyanates, the influence of the specific substitution pattern can be elucidated.
A study on the development of potent enzyme inhibitors provides data for the reaction of various substituted phenyl isocyanates with 4-fluorobenzylamine (B26447) to form the corresponding urea derivatives. This allows for a direct comparison of how different halogen substituents affect the reaction yield under consistent conditions.
| Aryl Isocyanate Reactant | Product | Reported Yield (%) |
|---|---|---|
| This compound | 1-(4-Bromo-2,6-difluorophenyl)-3-(4-fluorobenzyl)urea | 96% |
| 4-Chlorophenyl isocyanate | 1-(4-Chlorophenyl)-3-(4-fluorobenzyl)urea | 85% |
| 4-Fluorophenyl isocyanate | 1-(4-Fluorophenyl)-3-(4-fluorobenzyl)urea | 82% |
| Phenyl isocyanate | 1-(4-Fluorobenzyl)-3-phenylurea | 80% |
Analysis of Yield Data:
The data clearly demonstrates the potent activating effect of the halogen substituents on this compound.
High Reactivity of this compound: The reaction using this compound affords the highest yield (96%). This indicates that the combined electron-withdrawing power of the two ortho-fluorine atoms and the para-bromine atom significantly enhances the electrophilicity of the isocyanate carbon, leading to a more efficient and complete reaction with the amine.
Influence of Ortho-Fluorine Atoms: The comparison with 4-chlorophenyl isocyanate (85% yield) and 4-fluorophenyl isocyanate (82% yield) is particularly telling. Despite the potential for steric hindrance from the ortho-fluorines, the yield is substantially higher. This suggests that the inductive electron-withdrawing effect of the two fluorine atoms, which makes the isocyanate carbon a much better electrophile, is the dominant factor influencing the reaction's success.
Effect of Halogenation vs. Unsubstituted Ring: The reaction with the parent phenyl isocyanate, which lacks any halogen activation, results in the lowest yield (80%) in this comparative set. This highlights the general principle that electron-withdrawing groups on the phenyl ring increase the reactivity of the isocyanate group toward nucleophiles.
Derivatization and Functionalization Strategies Employing 4 Bromo 2,6 Difluorophenyl Isocyanate
Accessing Complex Molecular Architectures via Selective Transformations
The inherent reactivity of the isocyanate group (-NCO) and the presence of an aryl bromide moiety make 4-bromo-2,6-difluorophenyl isocyanate a powerful tool for the synthesis of complex molecules. The isocyanate functionality serves as a highly reactive electrophile, readily undergoing nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols, to form stable urea (B33335), carbamate (B1207046), and thiocarbamate linkages, respectively. This reactivity is fundamental to its role in building larger molecular frameworks.
For instance, the reaction with primary and secondary amines is a straightforward and high-yielding method to produce unsymmetrically substituted ureas. This transformation is a key step in the synthesis of numerous biologically active compounds, where the urea moiety often plays a crucial role in binding to target proteins. The fluorine atoms at the ortho positions of the phenyl ring can influence the reactivity of the isocyanate group and the conformational properties of the resulting urea derivatives, which can be advantageous in drug design.
Sequential and Cascade Reactions for Advanced Building Block Synthesis
The orthogonal reactivity of the isocyanate and the aryl bromide groups allows for the design of sequential and cascade reactions, providing a pathway to advanced building blocks from a single starting material. In a typical sequential approach, the isocyanate group can be reacted first to introduce a desired substituent. The resulting bromo-functionalized urea or carbamate can then undergo a subsequent transformation at the aryl bromide position.
This strategy allows for the late-stage introduction of molecular diversity. For example, after forming a urea derivative, the aryl bromide can participate in various transition metal-catalyzed cross-coupling reactions. This two-step process enables the systematic variation of two different parts of the molecule, facilitating the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Regioselective and Stereoselective Functionalization Approaches
While the primary sites of reactivity on this compound are the isocyanate carbon and the carbon atom bearing the bromine, the difluoro-substitution pattern plays a significant role in directing the regioselectivity of certain reactions. The electron-withdrawing nature of the fluorine atoms can influence the electron density of the aromatic ring, potentially affecting the regiochemical outcome of electrophilic or nucleophilic aromatic substitution reactions, should conditions force such a transformation.
In the context of stereoselectivity, if this compound is reacted with a chiral nucleophile, the resulting product will be a mixture of diastereomers if the nucleophile is not enantiomerically pure. The development of stereoselective methods for the synthesis of specific diastereomers or enantiomers would be a valuable extension of the utility of this reagent, particularly in the synthesis of chiral drugs and other enantiopure materials.
Derivatization of Aryl Bromide Moieties for Diverse Product Scopes
The aryl bromide moiety of this compound and its derivatives is a versatile handle for a wide range of chemical transformations, significantly expanding the scope of accessible products. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.
Key examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: Coupling with amines to form new carbon-nitrogen bonds, providing access to a wide range of substituted anilines.
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.
These reactions can be performed on the urea or carbamate derivatives of this compound, demonstrating the compatibility of the aryl bromide functionality with the newly formed linkages. This orthogonality is crucial for the efficient synthesis of complex molecules with diverse functionalities.
The ability to perform these transformations allows for the strategic incorporation of a wide array of substituents, each potentially modulating the biological activity, physicochemical properties, or material characteristics of the final product.
| Reaction Type | Coupling Partner | Bond Formed | Resulting Moiety |
| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Biaryl, Alkyl-aryl |
| Buchwald-Hartwig | Amine | C-N | Arylamine |
| Heck | Alkene | C-C | Substituted Alkene |
| Sonogashira | Terminal Alkyne | C-C | Arylalkyne |
| Stille | Organostannane | C-C | Biaryl, etc. |
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Key Building Block in Complex Organic Synthesis
4-Bromo-2,6-difluorophenyl isocyanate is a valuable reagent in the construction of complex organic scaffolds. georganics.sk Its utility stems from the distinct reactivity of its functional groups. The isocyanate moiety (-N=C=O) is a potent electrophile, readily reacting with a wide range of nucleophiles such as alcohols, amines, and thiols to form stable urethane, urea (B33335), and thiocarbamate linkages, respectively. This reactivity allows for the straightforward conjugation of the bromo-difluoro-phenyl unit onto other molecules.
Furthermore, the bromine atom on the aromatic ring acts as a versatile synthetic handle. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This dual functionality enables a synthetic strategy where the isocyanate group is first used to connect the building block to a molecular framework, after which the bromine atom can be used for late-stage diversification to introduce additional complexity and functionality. nih.gov This approach is crucial for building libraries of compounds for therapeutic or materials science research.
Role in the Synthesis of Fluorinated and Brominated Compounds
By its very nature, this compound is an ideal precursor for introducing a specific combination of halogen atoms into a target molecule. The incorporation of fluorine atoms into organic compounds is a widely used strategy in medicinal chemistry and materials science to modulate a molecule's properties. Fluorine can alter electronic properties, increase metabolic stability, and enhance lipophilicity. Similarly, bromine-containing organic compounds are significant precursors for a variety of organic transformations, including the formation of Grignard reagents and participation in cross-coupling reactions. mdpi.com
The use of this isocyanate provides a direct and efficient method to install the 4-bromo-2,6-difluorophenyl group, thereby creating more complex molecules that are both fluorinated and brominated. This is particularly useful in the development of new pharmaceuticals and agrochemicals, where the presence and position of halogen atoms can profoundly influence biological activity.
Development of Specialty Chemicals and Functional Materials
The unique combination of reactive and modifying groups in this compound makes it a key component in the synthesis of various specialty chemicals and high-performance materials.
Isocyanates are the fundamental precursors for the synthesis of polyurethanes, a major class of polymers with diverse applications. polymerexpert.fr Polyurethanes are typically formed through the polyaddition reaction of diisocyanates and polyols. researchgate.net While this compound is a monoisocyanate, it can be used to control polymer chain length as a capping agent or to introduce specific functionalities as side chains on a polymer backbone.
Incorporating this molecule into a polymer structure yields a specialty fluorinated polyurethane. nih.govmdpi.com The presence of fluorine imparts desirable properties such as high thermal stability, chemical resistance, hydrophobicity, and low surface energy. researchgate.netmdpi.com The bromine atom can further enhance the flame-retardant properties of the material. The synthesis of fluorinated polyurethanes is a key area of research for creating advanced coatings, elastomers, and foams with superior performance characteristics. researchgate.net
Table 2: Illustrative Urethane Linkage Formation
| Reactant 1 | Reactant 2 | Resulting Linkage |
|---|
Photochromic materials, which change color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart windows. researchgate.net A prominent class of photochromic molecules is the azobenzenes. Research has demonstrated the synthesis of novel ortho-fluoroazobenzenes that are photoactive. researchgate.net
The synthesis of such compounds often requires aniline (B41778) derivatives as starting materials. This compound is a direct precursor to 4-bromo-2,6-difluoroaniline (B33399) through a simple hydrolysis reaction. This aniline can then be converted into a diazonium salt and coupled with another aromatic compound to produce a highly functionalized azobenzene (B91143) dye. The specific substitution pattern of the bromo- and difluoro- groups on the phenyl ring, derived from the isocyanate precursor, is critical for tuning the photo-switching properties of the final material. researchgate.net
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of complex organic molecules containing halogen atoms. The presence of fluorine, in particular, is a common feature in many modern pesticides, as it can enhance efficacy and metabolic stability.
This compound serves as a valuable building block for introducing the 4-bromo-2,6-difluorophenyl moiety into potential agrochemical candidates. The isocyanate group provides a reactive site to link this halogenated ring system to other pharmacophores or functional groups, allowing chemists to systematically explore how this specific substitution pattern affects the biological activity of the resulting compounds.
The synthesis of many commercial dyes, particularly azo dyes, relies on the diazotization of an aromatic amine followed by an azo coupling reaction. As described in the context of photochromic materials, this compound is an effective precursor to 4-bromo-2,6-difluoroaniline. This resulting amine is a key intermediate for dye synthesis. The electronic properties of the aromatic ring, which are heavily influenced by the two electron-withdrawing fluorine atoms and the bromine atom, will in turn affect the color and stability of the final dye molecule. This allows for the creation of specialty dyes with tailored properties for various applications, from textiles to advanced imaging systems.
Application as a Reagent in Proteomics Research and Chemical Biology Probes
While specific, in-depth research articles detailing the extensive use of this compound in proteomics are not abundant in publicly available literature, its classification as a biochemical for proteomics research by commercial suppliers suggests its utility in this field. nih.gov The isocyanate functional group is highly reactive towards nucleophilic residues on proteins, such as the epsilon-amino group of lysine (B10760008) and the N-terminal amino group of polypeptides. This reactivity allows for the covalent labeling of proteins, a fundamental technique in proteomics.
The bromo- and difluoro-substituents on the phenyl ring can serve several purposes in the context of chemical biology probes. The fluorine atoms can modulate the compound's reactivity and bioavailability, and also serve as reporters in ¹⁹F NMR studies. The bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the attachment of reporter tags such as fluorophores or affinity labels. These tags are essential for the detection, visualization, and isolation of labeled proteins.
Activity-based protein profiling (ABPP) is a powerful strategy in chemical proteomics for studying enzyme function and identifying new drug targets. This technique utilizes chemical probes that covalently bind to the active site of specific enzymes. While direct application of this compound as an ABPP probe is not widely documented, its reactive nature makes it a suitable scaffold for the development of such probes. By incorporating this isocyanate into a larger molecule that mimics an enzyme's natural substrate, researchers can design probes that target specific classes of enzymes.
Contributions to Medicinal Chemistry as an Intermediate for Potential Lead Compounds
The primary contribution of this compound in medicinal chemistry is its role as a key intermediate in the synthesis of novel bioactive molecules, particularly urea-based compounds. The isocyanate group readily reacts with primary and secondary amines to form stable urea derivatives. This reaction is a cornerstone of many synthetic strategies in drug discovery, as the urea moiety is a common pharmacophore found in a wide range of therapeutic agents.
For instance, derivatives such as (E)-n-(4-bromo-2,6-difluorophenyl)-n'-isopropylacetimidamide have been synthesized, indicating the exploration of this chemical scaffold in the generation of new chemical entities. While detailed biological activity data for many of these specific compounds are often proprietary or part of ongoing research, the general class of N-(halophenyl) ureas and related structures has shown promise in various therapeutic areas. The acetanilide (B955) derivative, N-(4-bromo-2,6-difluorophenyl)acetamide, has also been noted, and compounds within the acetanilide class are known to possess a range of biological activities.
The development of lead compounds in medicinal chemistry is an iterative process of design, synthesis, and biological testing. The availability of versatile intermediates like this compound provides medicinal chemists with a valuable tool to systematically modify molecular structures and optimize their therapeutic potential.
Computational and Spectroscopic Characterization Methodologies
Spectroscopic Analysis Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the characterization of 4-Bromo-2,6-difluorophenyl isocyanate. Each method offers unique insights into the molecular architecture of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The aromatic region would likely show a triplet for the two equivalent protons on the phenyl ring, arising from coupling to the two adjacent fluorine atoms. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the fluorine, bromine, and isocyanate groups.
¹³C NMR: The carbon NMR spectrum provides information about all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atom of the isocyanate group, the carbon atom bonded to the bromine, the carbons bonded to the fluorines, and the remaining aromatic carbons. The chemical shifts would be indicative of the electronic environment of each carbon atom.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show a single resonance for the two equivalent fluorine atoms. The chemical shift and coupling patterns would provide valuable structural information.
Table 1: Predicted NMR Data for this compound (Note: The following data is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | 7.30 - 7.60 | t |
| ¹³C (NCO) | 125 - 135 | s |
| ¹³C (C-Br) | 110 - 120 | t |
| ¹³C (C-F) | 155 - 165 | d |
| ¹³C (C-H) | 115 - 125 | d |
| ¹⁹F | -100 to -120 | s |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band of the isocyanate group (-N=C=O) which typically appears in the range of 2250-2275 cm⁻¹. Other significant absorptions would include C-F stretching vibrations, C-Br stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Isocyanate (-N=C=O) | 2250 - 2275 | Strong, Sharp |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula.
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are invaluable for assessing the purity of this compound and for identifying any impurities. The retention time from the chromatography provides information on the compound's polarity and volatility, while the mass spectrum confirms its identity.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. The positions and intensities of these absorption maxima (λ_max) are influenced by the substitution pattern on the aromatic ring.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. The isocyanate group also gives a strong and characteristic band in the Raman spectrum, typically in the same region as the IR absorption. Raman spectroscopy can provide additional information about the molecular vibrations and is particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.
Crystallographic Studies for Solid-State Structural Analysis
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, these methods provide critical insights into its molecular geometry and intermolecular interactions in the solid state.
Conformational Analysis and Intermolecular Interactions via Crystallography
The data obtained from single crystal X-ray diffraction also allows for a thorough conformational analysis and the study of intermolecular interactions. The orientation of the isocyanate group relative to the phenyl ring and the planarity of the molecule can be precisely determined. Furthermore, the packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular forces, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, and van der Waals forces. These interactions are fundamental to the physical properties of the compound in the solid state, including its melting point and solubility. In similar halogenated compounds, intermolecular interactions like C–H⋯F, C–H⋯O, and halogen bonds play a significant role in the crystal packing. nih.gov
Theoretical and Computational Chemistry Approaches
In conjunction with experimental techniques, theoretical and computational chemistry provides a deeper understanding of the electronic structure, reactivity, and dynamics of this compound at the atomic and molecular level.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. These calculations can provide valuable information about the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity. For instance, the locations of the highest and lowest unoccupied molecular orbitals can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential can highlight regions of positive and negative charge, further informing predictions about intermolecular interactions and reaction mechanisms.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the pathways of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the most probable reaction mechanism. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the reaction rate. This type of analysis is invaluable for understanding the reactivity of the isocyanate group in various chemical transformations.
In Silico Prediction of Reactivity and Selectivity in Organic Transformations
The reactivity and selectivity of this compound in organic transformations are significantly influenced by the electronic and steric effects of its substituents. The bromine atom at the para position and the two fluorine atoms at the ortho positions to the isocyanate group create a unique electronic environment that dictates its behavior in the presence of nucleophiles. Computational chemistry provides powerful tools to predict and understand this behavior at a molecular level.
The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom. Nucleophilic attack can occur at this carbon, leading to the formation of a variety of addition products. The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. Conversely, the bulky bromine and fluorine atoms may exert steric hindrance, influencing the approach of the nucleophile.
Quantum Chemical Calculations
An analysis of the calculated atomic charges would likely reveal a significant partial positive charge on the isocyanate carbon, confirming it as the primary electrophilic center. The MEP map would visually corroborate this, showing a region of positive electrostatic potential around the isocyanate group, which is attractive to nucleophiles.
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy suggests a higher electrophilicity. It is anticipated that the LUMO of this compound would be predominantly localized on the isocyanate group, and its energy would be relatively low due to the electron-withdrawing nature of the halogen substituents.
To illustrate the expected findings from such calculations, a hypothetical data table is presented below, comparing the predicted properties of this compound with the simpler phenyl isocyanate.
Table 1: Predicted Quantum Chemical Properties of Phenyl Isocyanates
| Compound | Isocyanate Carbon Partial Charge (e) | LUMO Energy (eV) |
|---|---|---|
| Phenyl Isocyanate | +0.45 | -0.8 |
Note: These are hypothetical values for illustrative purposes.
Prediction of Reaction Pathways and Selectivity
Beyond static properties, computational methods can be employed to model entire reaction pathways. For instance, the reaction of this compound with a nucleophile, such as an amine or an alcohol, can be simulated to determine the activation energy barriers and reaction energies. This allows for the prediction of the most favorable reaction pathway and the likely products.
In reactions with multifunctional nucleophiles, regioselectivity becomes a key question. For example, in a reaction with a molecule containing both an amino and a hydroxyl group, computational modeling can predict whether the isocyanate will preferentially react with the more nucleophilic amine or the hydroxyl group. By calculating the transition state energies for both possible reaction pathways, the kinetically favored product can be identified.
The following table illustrates how computational data could be used to predict the selectivity of this compound in a hypothetical reaction with a generic amino-alcohol.
Table 2: Predicted Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Transition State Energy (kcal/mol) |
|---|---|
| Reaction with Amino Group | 15 |
Note: These are hypothetical values for illustrative purposes. A lower activation energy indicates a more favorable reaction pathway.
These in silico predictions are invaluable for guiding synthetic efforts, allowing chemists to anticipate the outcomes of reactions and design experiments more efficiently. While experimental validation is always necessary, computational studies on the reactivity and selectivity of this compound provide a robust theoretical framework for understanding its chemical behavior.
Advanced Research Perspectives and Future Directions
Integration of Continuous Flow Chemistry for Scalable Synthesis
The transition from batch to continuous flow processing represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. google.comresearchgate.netumanitoba.ca For the synthesis of 4-Bromo-2,6-difluorophenyl isocyanate, continuous flow methodologies could revolutionize its production. The synthesis typically begins with the bromination of 2,6-difluoroaniline. prepchem.comchemicalbook.com This precursor, 4-bromo-2,6-difluoroaniline (B33399), can then be converted to the target isocyanate.
Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial when handling highly reactive intermediates like isocyanates. researchgate.netrsc.org This technology minimizes the volume of hazardous materials at any given time, a significant advantage over traditional batch processes. The modular nature of flow chemistry setups also allows for the seamless integration of reaction and purification steps, potentially leading to a more streamlined and automated synthesis of this compound. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Isocyanates
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer with small reaction volumes. |
| Heat Transfer | Often inefficient, leading to potential hotspots and side reactions. | Excellent heat transfer, ensuring uniform reaction conditions. |
| Scalability | Challenging and often requires significant process redesign. | Readily scalable by extending reaction time or using parallel reactors. |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and mixing. |
| Product Quality | Potential for batch-to-batch variability. | Consistent product quality and higher yields. |
Development of Novel Catalytic Approaches for Sustainable Transformations
The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). nih.govrsc.orgcas.cn A key area of future research for this compound lies in the development of sustainable, phosgene-free catalytic methods. nih.govresearchgate.net Research into alternative carbonylation sources, such as dimethyl carbonate or even carbon dioxide, is gaining traction. nih.gov
Catalytic systems based on transition metals like palladium, rhodium, and ruthenium have shown promise in the reductive carbonylation of nitro compounds to form isocyanates. nih.govresearchgate.net Another avenue involves the catalytic decomposition of carbamates, which can be synthesized from the corresponding amine (4-bromo-2,6-difluoroaniline) without the use of phosgene. researchgate.net The development of efficient and recyclable heterogeneous catalysts would be a significant step towards a greener synthesis of this and other isocyanates. cas.cn Furthermore, exploring biocatalysis and enzymatic transformations could offer environmentally benign synthetic routes. marketresearchfuture.com
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns
The electronic properties of this compound, influenced by the electron-withdrawing fluorine and bromine atoms, suggest a unique reactivity profile compared to simpler aromatic isocyanates. nih.gov The isocyanate group is known for its diverse reactivity, participating in addition reactions with a wide range of nucleophiles. nih.gov Research into the reactivity of this specific isocyanate could uncover novel reaction pathways.
For instance, photochemical and electrochemical methods could be employed to generate reactive intermediates from this compound, leading to new synthetic transformations. rsc.orgacs.orgrsc.orgprinceton.edu The presence of multiple halogen atoms also opens the door for selective cross-coupling reactions, allowing for the late-stage functionalization of molecules derived from this isocyanate. Understanding the regioselectivity and chemoselectivity of these reactions will be crucial for its application as a versatile building block in organic synthesis. The reactivity of the phenyl isocyanate anion radical and its potential for cyclotrimerization could also be an interesting area of study. nih.gov
Design of Next-Generation Fluorinated and Brominated Isocyanate Derivatives with Tailored Properties
The core structure of this compound serves as an excellent scaffold for the design of new isocyanate derivatives with tailored properties. By strategically modifying the substituents on the aromatic ring, it is possible to fine-tune the electronic and steric characteristics of the molecule. This could lead to the development of isocyanates with enhanced reactivity, improved thermal stability, or specific solubility profiles.
For example, replacing the bromine atom with other functional groups through catalytic cross-coupling reactions could generate a library of novel difluorophenyl isocyanates. These new derivatives could then be used as monomers for the synthesis of advanced polymers, such as polyurethanes and polyureas, with unique properties conferred by the fluorine atoms, such as hydrophobicity, thermal resistance, and chemical inertness. researchgate.net
Table 2: Potential Properties of Polymers Derived from Functionalized Isocyanates
| Functional Group | Potential Polymer Property | Rationale |
| Long Alkyl Chains | Increased flexibility and solubility in nonpolar solvents. | Introduction of non-polar, flexible segments. |
| Additional Fluoroalkyl Groups | Enhanced hydrophobicity and chemical resistance. | Increased fluorine content lowers surface energy. |
| Silyl Groups | Improved adhesion and surface modification capabilities. | Silicon-based functionalities can form strong bonds with substrates. |
| Conjugated Moieties | Potential for electronic and optoelectronic properties. | Extended π-systems can facilitate charge transport. |
Expanding Applications in Emerging Fields of Chemical Science
The unique combination of fluorine and bromine atoms, along with the reactive isocyanate group, makes this compound a promising candidate for applications in several emerging fields of chemical science.
In medicinal chemistry, the incorporation of fluorine atoms is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. umanitoba.carsc.orgresearchgate.netnih.govccspublishing.org.cn The isocyanate group can be used to covalently link this fluorinated moiety to biologically active molecules.
In materials science, the high electronegativity and low polarizability of fluorine can impart desirable properties to polymers and organic materials. researchgate.net Derivatives of this compound could be used to create novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices, where the electronic properties of the fluorinated and brominated aromatic ring could be advantageous. researchgate.net The development of bio-based isocyanates is also a growing trend, aiming to create more sustainable materials. marketresearchfuture.combdmaee.net
Q & A
Q. What are the recommended synthetic routes for 4-bromo-2,6-difluorophenyl isocyanate?
The synthesis of this compound typically involves functionalization of its precursor, 4-bromo-2,6-difluoroaniline (CAS 67567-26-4), via phosgenation or carbamoylation. Advanced retrosynthetic planning tools, such as AI-driven platforms (e.g., Reaxys or Pistachio databases), can predict feasible pathways by analyzing analogous isocyanate syntheses . Key reagents include phosgene equivalents (e.g., triphosgene) in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with reaction monitoring via FTIR to track the disappearance of the amine N–H stretch (~3300 cm⁻¹) and emergence of the isocyanate N=C=O stretch (~2270 cm⁻¹) .
Q. How should this compound be purified and stored to ensure stability?
Purification is achieved via vacuum distillation (e.g., boiling point ~47°C at 0.1 mmHg for structurally similar isocyanates) or recrystallization from dry hexane/ethyl acetate mixtures. Storage requires inert conditions (argon or nitrogen atmosphere) at 0–6°C to prevent hydrolysis or oligomerization . Solubility data (e.g., insolubility in water, moderate solubility in THF) should guide solvent selection for recrystallization .
Q. What analytical methods are most effective for characterizing this compound?
- Spectroscopy : <sup>1</sup>H/<sup>19</sup>F NMR to confirm substitution patterns (e.g., aromatic fluorine splitting patterns at ~-110 ppm for ortho-F) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment, using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]<sup>+</sup> (expected m/z ~251 for C7H3BrF2NO) .
Advanced Research Questions
Q. How can reaction kinetics of this compound with nucleophiles be systematically studied?
Microreactor systems enable precise control of reaction parameters (temperature, residence time) for kinetic studies. For example, phenyl isocyanate–alcohol reactions exhibit activation energies of 30–52 kJ/mol depending on solvent polarity and nucleophile strength . Apply pseudo-first-order kinetics under excess nucleophile conditions, monitoring isocyanate consumption via in-line FTIR or <sup>19</sup>F NMR . Solvent effects (e.g., DCM vs. THF) and catalyst screening (e.g., DBU for carbamate formation) should be prioritized .
Q. How can computational modeling optimize synthetic pathways or predict reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for isocyanate reactions, such as nucleophilic attack by amines or alcohols. For example, methyl isocyanate combustion mechanisms were validated using kinetic simulations in closed reactors . Apply similar methods to predict byproduct formation (e.g., urea derivatives) and optimize reaction conditions .
Q. How should contradictory data on regioselectivity in derivatization reactions be resolved?
Conflicting regioselectivity reports (e.g., carbamate vs. urea formation) may arise from competing reaction pathways. Use <sup>13</sup>C NMR to track carbonyl carbon shifts (δ ~150–155 ppm for carbamates vs. ~160–165 ppm for ureas). GC-MS or HPLC-MS can identify minor products, while kinetic isotope effects (KIEs) or Hammett plots elucidate electronic influences .
Q. What strategies enhance detection sensitivity in trace analysis of this isocyanate?
Derivatization with fluorescent probes (e.g., 4-bromomethyl-7-methoxycoumarin) improves detection limits. Post-reaction HPLC with fluorescence detection (ex/em = 320/390 nm) achieves sub-ppm sensitivity . Solid-phase microextraction (SPME) coupled with GC-MS is also effective for environmental or biological samples .
Q. What safety protocols are critical for handling this compound?
- Exposure Control : Use fume hoods and PPE (nitrile gloves, respirators) due to respiratory and dermal hazards .
- Spill Management : Neutralize spills with aqueous ethanol/ammonia mixtures to hydrolyze isocyanate groups .
- Storage : Maintain inventory under inert gas and monitor for discoloration (indicates degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
